molecular formula C5H6N2O3 B1311142 methyl 5-hydroxy-1H-pyrazole-3-carboxylate CAS No. 1018446-60-0

methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B1311142
CAS No.: 1018446-60-0
M. Wt: 142.11 g/mol
InChI Key: JTJZOTYGFHOHMK-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms.

Mechanism of Action

Mode of Action

The mode of action of Methyl 5-Hydroxy-pyrazole-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of hydrazines with 1,3-diketones, followed by cyclization. For instance, the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane under reflux conditions yields the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield methyl 5-oxo-1H-pyrazole-3-carboxylate, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxyl group and a carboxylate ester allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJZOTYGFHOHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006954
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86625-25-4, 1018446-60-0
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of methyl 5-hydroxy-1H-pyrazole-3-carboxylate in the research presented?

A1: In the study published by [], this compound acts as a reactant in a three-component reaction. It combines with malononitrile and 1-alkylindoline-2,3-diones under ultrasonic irradiation. This reaction, catalyzed by a sulfonated poly-4-vinyl pyridinium ionic liquid, yields methyl 6′-amino-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylates. Essentially, this compound serves as a building block for constructing this complex spirocyclic compound.

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